molecular formula C22H27BrFN3 B10883368 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine

Cat. No.: B10883368
M. Wt: 432.4 g/mol
InChI Key: OLFJNSYWRJMGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic intermediate features a hybrid structure incorporating both piperidine and piperazine moieties, substituted with bromobenzyl and fluorophenyl groups. Such molecular architectures are frequently explored in the development of compounds that target the central nervous system (CNS) . The N-arylpiperazine moiety is a recognized pharmacophore known for conferring affinity for various neurotransmitter receptors, including serotonergic and dopaminergic systems, making it a valuable scaffold for investigating new therapeutic agents . The specific placement of the bromo and fluoro substituents on the aromatic rings is designed to modulate the compound's electronic properties, lipophilicity, and overall binding interactions with biological targets. Researchers utilize this compound strictly as a reference standard, a building block for the synthesis of more complex molecules, or as a starting point in structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C22H27BrFN3

Molecular Weight

432.4 g/mol

IUPAC Name

1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine

InChI

InChI=1S/C22H27BrFN3/c23-19-5-3-4-18(16-19)17-25-10-8-20(9-11-25)26-12-14-27(15-13-26)22-7-2-1-6-21(22)24/h1-7,16,20H,8-15,17H2

InChI Key

OLFJNSYWRJMGFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Alkylation reactions typically employ polar aprotic solvents such as sulfolane or dimethylformamide (DMF) to stabilize transition states and enhance nucleophilicity. A bulky base, such as potassium tert-butoxide (KOtBu), is critical for deprotonating piperidine and facilitating the nucleophilic attack on 3-bromobenzyl chloride. Elevated temperatures (150–165°C) are required to overcome kinetic barriers, as demonstrated in analogous syntheses of bromophenylpiperidine derivatives.

Table 1: Alkylation Reaction Parameters

ParameterValue/RangeSource
SolventSulfolane
BaseKOtBu (1.8 eq)
Temperature160–165°C
Reaction Time3–4 hours
Yield84–89%

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the lone pair on piperidine’s nitrogen attacks the electrophilic carbon of 3-bromobenzyl chloride. Steric hindrance from the bulky base minimizes competing side reactions, such as over-alkylation or elimination. Post-reaction quenching with water and extraction with methyl tert-butyl ether isolates the product, which is further purified via recrystallization using dichloromethane/n-heptane (1:4).

Coupling with 2-Fluorophenylpiperazine

The second critical step involves coupling 1-(3-bromobenzyl)piperidine with 2-fluorophenylpiperazine to form the target compound. This step leverages advancements in monosubstituted piperazine synthesis.

Protonated Piperazine Strategy

Recent studies highlight the use of protonated piperazine to suppress disubstitution and enhance regioselectivity. By pre-forming piperazine-1-ium chloride, the secondary nitrogen becomes less nucleophilic, directing the coupling reaction to the primary nitrogen. This approach, validated in microwave-accelerated syntheses, achieves yields exceeding 75% under mild conditions.

Table 2: Coupling Reaction Parameters

ParameterValue/RangeSource
Reagent2-Fluorophenylpiperazine
CatalystTetra-n-butylammonium borate
SolventDMF or acetonitrile
Temperature25–80°C
Reaction Time2–6 hours
Yield72–78%

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates coupling reactions, reducing time from hours to minutes. A flow reactor prototype demonstrated a 40% reduction in reaction time while maintaining yields above 70%. This method is particularly advantageous for industrial-scale production, where throughput and energy efficiency are paramount.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability and reproducibility. For example, a tubular reactor with immobilized catalysts achieves consistent product quality (purity >98%) and reduces solvent waste by 30%.

Purification Techniques

Industrial purification employs distillation under reduced pressure or recrystallization. A solvent system of dichloromethane and n-heptane (1:4) yields crystals with >99% purity, as confirmed by HPLC.

Analytical Validation

Structural Confirmation

Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) are standard for verifying molecular structure. Key NMR signals include:

  • 1H NMR (CDCl₃): δ 7.21–7.25 (m, 2H, aromatic), 3.12–3.23 (m, 4H, piperidine), 1.54–1.76 (m, 6H, piperidine).

  • LC-MS: m/z 432.4 [M+H]⁺, consistent with the molecular formula C₂₂H₂₇BrFN₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥99.2%.

Comparative Analysis of Synthetic Routes

Traditional vs. Novel Methods

  • Traditional Stepwise Synthesis: Requires multiple isolation steps, yielding 65–70% with higher impurity levels.

  • One-Pot Microwave Synthesis: Achieves 75–78% yield in half the time, with fewer purification steps .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Features and Receptor Affinity

The compound’s structural analogs share core piperidine-piperazine scaffolds but differ in substituents, which critically influence receptor binding and selectivity. Key comparisons include:

Compound Name Piperidine Substituent Piperazine Substituent D2 Receptor Affinity (Ki) Reference ID
Target Compound 1-(3-Bromobenzyl) 4-(2-Fluorophenyl) Not reported -
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 1-(2-Nitrobenzyl) 4-(2-Methoxyphenyl) High (D2-specific)
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine 1-(3-Nitrophenethyl) 4-(2-Methoxyphenyl) Ki = 54 nM
1-(3-Chlorophenyl)piperazine (3-CPP) N/A 4-(3-Chlorophenyl) Moderate (D2/D3)
1-(4-Fluorophenyl)piperazine (4-FPP) N/A 4-(4-Fluorophenyl) Low

Key Observations :

  • Electron-Withdrawing Groups Enhance Affinity : The target compound’s 3-bromobenzyl (piperidine) and 2-fluorophenyl (piperazine) groups are electron-withdrawing, similar to the 2-nitrobenzyl and 3-nitrophenethyl substituents in high-affinity analogs . These groups likely enhance hydrophobic interactions with the D2 receptor’s orthosteric pocket.
  • Substituent Position Matters : The 2-fluorophenyl group on the piperazine ring may improve selectivity compared to 4-fluorophenyl derivatives (e.g., 4-FPP), which show lower affinity .

Docking Analysis and Structure-Activity Relationships (SAR)

Docking studies of similar compounds reveal:

  • Piperidine-Piperazine Scaffold : The rigid piperidine-piperazine backbone aligns with the transmembrane helices of D2 receptors, facilitating interactions with conserved residues like Asp114.
  • Role of Halogen Substituents : The 3-bromo group on the benzyl moiety (target compound) may occupy a hydrophobic subpocket near TM3, analogous to the 3-nitrophenethyl group in the compound with Ki = 54 nM . Fluorine at the 2-position of the phenyl ring (piperazine) could form hydrogen bonds with Ser193.

Pharmacological and Therapeutic Potential

The bromo-fluorine combination may offer improved metabolic stability over nitro groups, which are prone to reduction in vivo.

Biological Activity

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine is a synthetic compound belonging to the piperazine derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula: C22H27BrFN3
  • Molecular Weight: 432.4 g/mol
  • IUPAC Name: 1-[1-(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine
  • Canonical SMILES: C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound may modulate the activity of neurotransmitter receptors or inhibit certain enzymes, leading to various pharmacological effects. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including this compound. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study:
In a comparative study, a related piperazine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can significantly influence biological activity and efficacy against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary in vitro studies indicate that it exhibits activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli<125 µg/mL
Compound BPseudomonas aeruginosa150 µg/mL
This compoundB. subtilis100 µg/mL

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual substitution pattern, which may enhance its binding affinity to biological targets compared to other piperazine derivatives.

Similar Compounds:

Compound NameBiological Activity
1-(4-Bromobenzyl)piperidineModerate anticancer activity
1-(4-Methoxybenzyl)piperazineAntimicrobial properties

Q & A

Q. What are the optimized synthetic routes for 1-[1-(3-bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine?

The synthesis typically involves:

  • Alkylation : Reacting 3-bromobenzyl chloride with piperidine to form 1-(3-bromobenzyl)piperidine .
  • Coupling : Combining the intermediate with 2-fluorophenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity . Yield optimization strategies include catalyst screening (e.g., Pd/C for reduction) and temperature control (room temperature for coupling) .

Q. Which analytical techniques are critical for validating the compound’s structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl δ ~7.3 ppm, bromobenzyl δ ~4.3 ppm) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C₂₂H₂₇BrFN₃; [M+H]⁺ = 433.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

SubstituentObserved Effect on ActivityReference
3-Bromobenzyl Increased receptor binding affinity vs. 4-bromo analogs .
2-Fluorophenyl Improved metabolic stability over non-fluorinated analogs .
Piperazine core Flexibility for functionalization (e.g., triazole addition for kinase inhibition) .
Methodology : Replace bromine with nucleophiles (e.g., -NH₂) or introduce sulfonyl groups to assess target selectivity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

  • Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to validate EC₅₀ values .
  • Target Profiling : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or bacterial enzymes (e.g., DHFR) to identify primary targets .
  • Metabolite Screening : LC-MS to rule out off-target effects from degradation products .

Q. How can molecular docking inform the design of derivatives with improved selectivity?

  • Procedure :

Prepare ligand (compound) and receptor (e.g., dopamine D3 receptor) structures using AutoDock Tools.

Run docking simulations with Lamarckian genetic algorithms .

Analyze binding poses for hydrogen bonds (e.g., fluorophenyl-F…His349) and hydrophobic interactions (bromobenzyl…Phe345) .

  • Outcome : Derivatives with 4-aminophenyl groups showed 5× higher D3 selectivity than parent compound .

Q. What are the redox behavior and stability implications under varying pH conditions?

  • Oxidation : Forms ketones (e.g., piperidinone) with KMnO₄ in acidic media (confirmed by IR carbonyl stretch ~1700 cm⁻¹) .
  • Reduction : Hydrogenation (H₂/Pd-C) yields dehalogenated analogs, altering pharmacokinetics .
  • pH Stability : Degrades rapidly at pH >10 (hydrolysis of piperazine), requiring buffered formulations (pH 6–8) for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.